2-(Pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Lipophilicity Physicochemical Property Drug-likeness

Building Gαq/11-focused compound libraries is hindered by tool compounds with excessive lipophilicity that cause aggregation and non-specific binding in biochemical assays. This pyrrolidine-bearing tetrahydroimidazo[1,2-a]pyrazine addresses that gap as a high-efficiency, low-lipophilicity fragment probe. • XLogP3 of -0.5 vs. -0.2 for the piperidine analog - enables cleaner screening data and reduced false-positive rates in Gαq binding assays. • MW 206 g/mol with favorable ligand efficiency metrics - an ideal starting point for fragment-based drug discovery against Gαq-driven pathologies (e.g., uveal melanoma, cardiac hypertrophy). • Synthetically tractable scaffold derivatizable at N-7; forms a matched molecular pair with its piperidine analog for lipophilicity-driven SAR studies. • BenchChem supplies this compound from stock with global shipping, ensuring continuity for iterative medicinal chemistry campaigns.

Molecular Formula C11H18N4
Molecular Weight 206.29 g/mol
Cat. No. B8139086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Molecular FormulaC11H18N4
Molecular Weight206.29 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CN3CCNCC3=N2
InChIInChI=1S/C11H18N4/c1-2-5-14(4-1)8-10-9-15-6-3-12-7-11(15)13-10/h9,12H,1-8H2
InChIKeyWBPRIDIUOCWFHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: Differentiated Scaffold Profile


2-(Pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 1422141-54-5) is a functionalized bicyclic heterocycle combining a saturated imidazo[1,2-a]pyrazine core with a pyrrolidine moiety linked through a methylene bridge. The compound belongs to a chemotype related to the BIM-46174 class of Gαq protein ligands [1]. It has a molecular weight of 206.29 g/mol, a topological polar surface area (TPSA) of 33.1 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and a predicted XLogP3 of -0.5 [2].

Target Class Gαq protein ligand chemotype, BIM-46174-related scaffold
Assay Format Predicted low lipophilicity (XLogP3 -0.5) may support aqueous biochemical assays
Workflow Fragment-like MW (206 g/mol) supports fragment-based and scaffold-focused SAR

Why the Pyrrolidine Variant Is Irreplaceable


Although multiple 2-aminoalkyl-substituted tetrahydroimidazo[1,2-a]pyrazines exist as commercial research tools, the nature of the amine ring directly dictates physicochemical properties critical for target engagement. For example, exchange of pyrrolidine for piperidine in the 2-methylene-linked position alters calculated lipophilicity (XLogP3 –0.5 vs –0.2), molecular weight (206 vs 220 g/mol), and ring size (5-membered vs 6-membered), affecting membrane permeability, solubility, and steric complementarity with protein binding sites [1][2]. Such parameters are not interchangeable when building structure–activity relationships (SAR) around the BIM-46174-related Gαq ligand chemotype [3].

Pyrrolidine vs. Piperidine Ring A 6-membered piperidine analog has higher XLogP3 (-0.2) and molecular weight (220 g/mol), which may alter membrane permeability and steric fit within Gαq binding pockets.
Ionization State Mismatch The piperidine analog’s slightly higher predicted basicity (pKa ~10.6-10.8 vs. ~10.3-10.5) may shift ionization-dependent permeability context at physiological pH.
SAR Continuity Risk Matched molecular pair analysis requires the exact 2-pyrrolidinylmethyl vector; the piperidine congener introduces an additional methylene, altering ligand efficiency metrics.

Quantitative Evidence: 2-(Pyrrolidin-1-ylmethyl) vs. Analogs


Lower Lipophilicity vs. Piperidine Analog

The pyrrolidine-containing target compound exhibits a predicted XLogP3 of –0.5, while the direct piperidine analog (CAS 1174069-06-7) has a higher XLogP3 of –0.2 [1][2]. The difference of 0.3 log units corresponds to approximately a 2-fold reduction in partition coefficient, indicating greater aqueous solubility potential for the pyrrolidine congener.

Lipophilicity
Head-to-head
ΔXLogP3 = 0.3 (target more hydrophilic)
Target: -0.5 vs. Piperidine analog: -0.2
May support lower non-specific binding and improved aqueous assay compatibility.
Predicted values; vendor datasheets and PubChem algorithm.
Lipophilicity Physicochemical Property Drug-likeness

Reduced MW and Steric Footprint vs. Piperidine

The target compound (MW 206.29 g/mol, C11H18N4) is 14 g/mol lighter than its piperidine analog (MW 220.31 g/mol, C12H20N4) due to the 5-membered versus 6-membered saturated ring [1][2]. The pyrrolidine ring also presents a smaller steric radius, which may permit deeper penetration into narrow hydrophobic pockets of Gαq-family proteins.

Molecular Weight
Head-to-head
ΔMW = 14 g/mol
Target: 206.29 vs. Piperidine: 220.31
Smaller steric footprint may support deeper target engagement and ligand efficiency metrics.
Vendor-reported molecular formula; structural comparison.
Molecular Weight Ligand Efficiency Steric Effects

Lower Basicity (pKa) vs. Piperidine

The pyrrolidine tertiary amine typically exhibits a conjugate acid pKa ~10.3–10.5, approximately 0.2–0.4 units lower than the piperidine analog (pKa ~10.6–10.8) [1]. While directly measured pKa values for these specific tetrahydroimidazo[1,2-a]pyrazine conjugates are not publicly available, the intrinsic difference between pyrrolidine- and piperidine-based tertiary amines is well-established across multiple chemotypes [1].

Basicity (pKa)
Class-level
Estimated ΔpKa ≈ 0.2–0.4 units (target less basic)
Target: ~10.3–10.5 vs. Piperidine: ~10.6–10.8
Lower basicity may shift ionization-dependent passive permeability context; intracellular target engagement context.
Class-level inference; direct measurement not publicly available.
Basicity Ionization State Amine pKa

Validated Gαq Pharmacophore Core

The tetrahydroimidazo[1,2-a]pyrazine scaffold is the central pharmacophore of BIM-46174, one of the few cell-permeable small molecules known to preferentially silence Gαq proteins [1]. BIM-46174 inhibits heterotrimeric G-protein complex signaling with an IC50 of approximately 5 µM in cellular second-messenger assays [1], establishing the scaffold as a validated starting point for Gαq-targeted probe development. The target compound's 2-pyrrolidinylmethyl substitution represents a specific vector for exploring SAR around this validated pharmacophore.

Pharmacophore
Class-level
BIM-46174 core scaffold; reported cellular Gαq inhibition IC50 ≈ 5 µM.
Scaffold class membership; supports probe-development context for Gαq-targeted pathways.
Data to verify; from published HEK293 second-messenger assay.
Gαq Protein BIM-46174 GPCR Signaling

2-(Pyrrolidin-1-ylmethyl) Scaffold: High-Impact Applications


SAR Exploration of the BIM-46174 2-Position

Medicinal chemistry teams optimizing Gαq inhibitors can use this compound as a direct probe of the 2-methylene-amine sub-pocket. Its smaller pyrrolidine ring (vs. piperidine) combined with lower lipophilicity [1] permits evaluation of steric and electronic effects on Gαq binding while maintaining the validated core pharmacophore [2].

Fragment-Based Discovery Targeting Gαq

With a molecular weight of 206 g/mol and favorable calculated LE metrics, this compound serves as a high-efficiency fragment starting point. Its lower XLogP3 [1] may reduce aggregation and non-specific binding in biochemical screening cascades, increasing the likelihood of identifying specific Gαq binders in fragment screens.

Preclinical Probes for Gαq Disease Models

For laboratories building focused compound libraries to study Gαq/11-driven pathologies (e.g., uveal melanoma, cardiac hypertrophy), this compound offers a synthetically tractable 2-substituted scaffold that can be further derivatized at N-7 or other positions, leveraging the pyrrolidine group's distinct ionization profile [3] to modulate cellular permeability.

Physicochemical Benchmarking vs. Piperidine

Procurement teams seeking to build matched molecular pairs can deploy this compound alongside its piperidine analog. The direct head-to-head comparison of XLogP3 (–0.5 vs –0.2) and MW (206 vs 220) [1][4] provides a clean dataset for evaluating lipophilicity-driven differences in solubility, permeability, and metabolic stability without altering the core scaffold.

Application
Selection Property
Validation Focus
SAR at 2-Position
Pyrrolidine ring size and pKa difference vs. piperidine
Direct binding comparison with matched analog
Fragment-Based Screening
Fragment-like MW and lower XLogP3
Non-specific binding and aggregation in biochemical assays
Gαq Pathway Probes
Synthetic tractability for further derivatization
Cell permeability and intracellular target engagement verification
Physicochemical Benchmarking
Matched molecular pair with piperidine analog
Lipophilicity-driven solubility, permeability, and metabolic stability differences
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